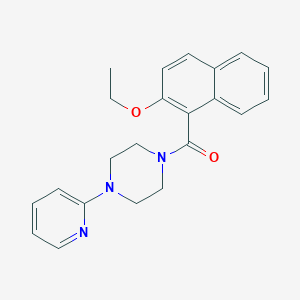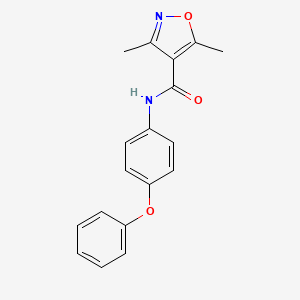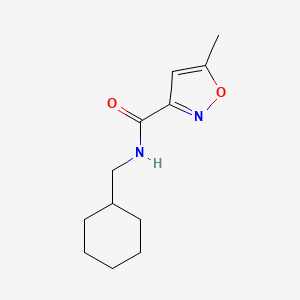
1-(2-ethoxy-1-naphthoyl)-4-(2-pyridinyl)piperazine
説明
1-(2-ethoxy-1-naphthoyl)-4-(2-pyridinyl)piperazine, commonly known as ENPP, is a synthetic compound that belongs to the family of naphthoylindole derivatives. ENPP is a potent agonist of the cannabinoid receptor CB1 and CB2, which are predominantly expressed in the central nervous system and immune cells, respectively. The compound has gained significant attention in the scientific community due to its potential applications in the field of pharmacology and drug discovery.
作用機序
ENPP exerts its pharmacological effects by binding to the CB1 and CB2 receptors, which are G-protein-coupled receptors. The compound binds to the receptors in a manner similar to that of the endogenous cannabinoid ligands, anandamide, and 2-arachidonoylglycerol. The binding of ENPP to the receptors activates various intracellular signaling pathways, leading to the modulation of neurotransmitter release and immune cell function.
Biochemical and physiological effects:
ENPP has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior. ENPP has also been shown to modulate the function of immune cells, leading to the suppression of inflammation and the promotion of immune tolerance.
実験室実験の利点と制限
ENPP has several advantages for use in laboratory experiments. The compound is highly potent and exhibits a high affinity for the CB1 and CB2 receptors, making it a useful tool for studying the pharmacology of these receptors. ENPP is also relatively stable and can be easily synthesized in large quantities. However, the compound has some limitations, including its potential toxicity and the lack of selectivity for the CB1 and CB2 receptors.
将来の方向性
ENPP has several potential future directions for research. The compound has shown promising results in preclinical studies for the treatment of various neurological disorders, and further studies are needed to evaluate its safety and efficacy in clinical trials. ENPP also has potential applications in the field of cancer research, where it has been shown to exhibit potent anti-cancer properties. Further studies are needed to evaluate the potential of ENPP as a therapeutic agent for the treatment of various types of cancer. Additionally, ENPP can be used as a tool for studying the role of the endocannabinoid system in various physiological and pathological conditions.
科学的研究の応用
ENPP has been extensively studied for its potential applications in various fields of scientific research. The compound has been shown to exhibit potent analgesic, anti-inflammatory, and anti-cancer properties. ENPP has also been studied for its potential use as a therapeutic agent for the treatment of various neurological disorders such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
(2-ethoxynaphthalen-1-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-2-27-19-11-10-17-7-3-4-8-18(17)21(19)22(26)25-15-13-24(14-16-25)20-9-5-6-12-23-20/h3-12H,2,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIYTUDAJMUQLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N3CCN(CC3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(2-isopropylphenoxy)propanoyl]piperidine](/img/structure/B4430823.png)
![1-[(4-ethylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4430826.png)



![1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B4430853.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(cyclohexylcarbonyl)piperazine](/img/structure/B4430860.png)

![2-chloro-6-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B4430866.png)

![2-methyl-N-[3-(4-morpholinyl)propyl]cyclopropanecarboxamide](/img/structure/B4430885.png)
![N-{3-[(cyclopropylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4430912.png)
![N-[1-(2,4-dimethylphenyl)ethyl]nicotinamide](/img/structure/B4430922.png)
